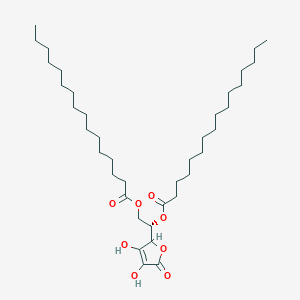
(1S)-1-(3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)ethane-1,2-diyl dipalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ascorbyl dipalmitate is a diester of ascorbic acid (vitamin C) and palmitic acid. It is a lipid-soluble form of vitamin C, which makes it more stable and less prone to oxidation compared to its water-soluble counterpart. This compound is widely used in cosmetics and skincare products due to its antioxidant properties and its ability to promote collagen synthesis and skin brightening.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ascorbyl dipalmitate is synthesized through the esterification of ascorbic acid with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester bonds. The process involves heating the reactants to a temperature range of 60-80°C for several hours until the reaction is complete .
Industrial Production Methods
In industrial settings, ascorbyl dipalmitate is produced using a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ascorbyl dipalmitate undergoes various chemical reactions, including:
Oxidation: Ascorbyl dipalmitate can be oxidized to dehydroascorbyl dipalmitate in the presence of oxidizing agents.
Reduction: It can be reduced back to ascorbyl dipalmitate from its oxidized form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed
Oxidation: Dehydroascorbyl dipalmitate.
Reduction: Ascorbyl dipalmitate.
Hydrolysis: Ascorbic acid and palmitic acid.
Wissenschaftliche Forschungsanwendungen
Ascorbyl dipalmitate has a wide range of applications in scientific research:
Chemistry: It is used as a stable form of vitamin C in various chemical formulations and reactions.
Biology: Ascorbyl dipalmitate is studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: It is used in dermatology for its skin-brightening and anti-aging effects
Wirkmechanismus
Ascorbyl dipalmitate exerts its effects through several mechanisms:
Antioxidant Activity: It neutralizes free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Collagen Synthesis: It promotes the synthesis of collagen, a protein essential for skin elasticity and firmness.
Skin Brightening: Ascorbyl dipalmitate inhibits the enzyme tyrosinase, which is involved in melanin production, leading to a reduction in skin pigmentation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ascorbyl palmitate: A monoester of ascorbic acid and palmitic acid, used similarly in cosmetics but less stable than ascorbyl dipalmitate.
Ascorbyl stearate: An ester of ascorbic acid and stearic acid, used as an antioxidant in food and cosmetics.
Kojic acid dipalmitate: A derivative of kojic acid with improved stability and skin-lightening properties.
Uniqueness
Ascorbyl dipalmitate is unique due to its dual esterification, which provides enhanced stability and lipid solubility. This makes it more effective in delivering vitamin C to the skin compared to other ascorbic acid derivatives .
Eigenschaften
Molekularformel |
C38H68O8 |
|---|---|
Molekulargewicht |
652.9 g/mol |
IUPAC-Name |
[(2S)-2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hexadecanoyloxyethyl] hexadecanoate |
InChI |
InChI=1S/C38H68O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(39)44-31-32(37-35(41)36(42)38(43)46-37)45-34(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,37,41-42H,3-31H2,1-2H3/t32-,37?/m0/s1 |
InChI-Schlüssel |
KQZNFGJQTPAURD-XRRNFBIGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](C1C(=C(C(=O)O1)O)O)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















